molecular formula C14H11Br B079584 (E)-3-Bromostilbene CAS No. 14064-45-0

(E)-3-Bromostilbene

Cat. No. B079584
CAS RN: 14064-45-0
M. Wt: 259.14 g/mol
InChI Key: MPYGIRDWORCFRS-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-Bromostilbene is a chemical compound that belongs to the stilbene family. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. The compound is widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of (E)-3-Bromostilbene is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in various cellular processes. The anti-cancer activity of (E)-3-Bromostilbene is thought to be due to its ability to induce apoptosis and inhibit cell proliferation.

Biochemical And Physiological Effects

(E)-3-Bromostilbene has been shown to have a wide range of biochemical and physiological effects. It can modulate the expression of various genes and proteins that are involved in cellular processes such as inflammation, apoptosis, and oxidative stress. The compound has also been shown to improve mitochondrial function and reduce oxidative damage.

Advantages And Limitations For Lab Experiments

(E)-3-Bromostilbene has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. The compound is also relatively inexpensive and has a long shelf life. However, (E)-3-Bromostilbene has some limitations for lab experiments. It is insoluble in water, which can make it difficult to use in aqueous solutions. Additionally, the compound has limited solubility in some organic solvents, which can affect its bioavailability.

Future Directions

There are several future directions for the study of (E)-3-Bromostilbene. One area of research is the development of novel derivatives of the compound with improved properties and potential applications. Another area of research is the investigation of the compound's mechanism of action and its effects on various cellular processes. Additionally, (E)-3-Bromostilbene can be studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Conclusion:
(E)-3-Bromostilbene is a versatile compound that has potential applications in various fields of scientific research. It has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective properties. The compound has also been shown to have potential as a fluorescent probe for imaging biological systems. While (E)-3-Bromostilbene has some limitations for lab experiments, it remains a valuable tool for studying cellular processes and developing novel therapeutics. Further research is needed to fully understand the compound's mechanism of action and its potential applications.

Synthesis Methods

(E)-3-Bromostilbene can be synthesized by the bromination of stilbene using a mixture of hydrobromic acid and hydrogen peroxide. The reaction takes place at room temperature and yields (E)-3-Bromostilbene as the major product. The purity of the compound can be improved by recrystallization from organic solvents.

Scientific Research Applications

(E)-3-Bromostilbene has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties. The compound has also been shown to have neuroprotective effects and can improve cognitive function. Additionally, (E)-3-Bromostilbene has been studied for its potential use as a fluorescent probe for imaging biological systems.

properties

CAS RN

14064-45-0

Product Name

(E)-3-Bromostilbene

Molecular Formula

C14H11Br

Molecular Weight

259.14 g/mol

IUPAC Name

1-bromo-3-[(E)-2-phenylethenyl]benzene

InChI

InChI=1S/C14H11Br/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11H/b10-9+

InChI Key

MPYGIRDWORCFRS-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC(=CC=C2)Br

SMILES

C1=CC=C(C=C1)C=CC2=CC(=CC=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=CC=C2)Br

synonyms

(E)-3-Bromostilbene

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.